1-Methyl-2,3-dihydro-1h-indene-4,7-diol
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Overview
Description
1-Methyl-2,3-dihydro-1H-indene-4,7-diol is an organic compound belonging to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with hydroxyl groups attached at the 4th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dihydro-1H-indene-4,7-diol typically involves the hydrogenation of indene derivatives. One common method includes the catalytic hydrogenation of 1-Methylindene in the presence of a palladium catalyst under controlled temperature and pressure conditions . The reaction proceeds smoothly, yielding the desired dihydro compound with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydro-1H-indene-4,7-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), Friedel-Crafts catalysts (e.g., aluminum chloride)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-indene-4,7-diol has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dihydro-1H-indene-4,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. This interaction can modulate enzymatic activities and influence cellular processes .
Comparison with Similar Compounds
1-Methylindene: Lacks the dihydro and diol functionalities, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-indene: Similar structure but without the methyl and hydroxyl groups, resulting in different chemical properties.
4-Methylindan: Contains a methyl group but lacks the hydroxyl groups, affecting its reactivity and applications.
Uniqueness: 1-Methyl-2,3-dihydro-1H-indene-4,7-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. These functionalities make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
19660-85-6 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methyl-2,3-dihydro-1H-indene-4,7-diol |
InChI |
InChI=1S/C10H12O2/c1-6-2-3-7-8(11)4-5-9(12)10(6)7/h4-6,11-12H,2-3H2,1H3 |
InChI Key |
IYHCRXBWKIDLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C=CC(=C12)O)O |
Origin of Product |
United States |
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